molecular formula C19H24N4O2 B2908102 (4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034483-66-2

(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2908102
CAS No.: 2034483-66-2
M. Wt: 340.427
InChI Key: PAONIAXWYCBYLG-UHFFFAOYSA-N
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Description

(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzo[d]imidazole moiety, making it a unique structure with diverse reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptor . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptor affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences the levels of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in changes in the contraction of smooth muscles in various parts of the body, influencing conditions such as hypertension, cardiac arrhythmias, and prostate hyperplasia . It also affects the levels of certain neurotransmitters, potentially influencing neurological conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors such as pH, temperature, oxygen, and carbon dioxide supply, as well as nutrients in the medium . .

Biochemical Analysis

Biochemical Properties

(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound interacts with these receptors by binding to them, which can either activate or block their function, depending on the specific context .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular activities .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with alpha1-adrenergic receptors . This binding can result in either the inhibition or activation of these receptors, leading to downstream effects on gene expression and enzyme activity . The compound’s structure allows it to fit into the receptor’s binding site, thereby influencing the receptor’s conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites, which in turn influence the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its activity and function .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and the subsequent introduction of the methoxyphenyl group1{The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: : The imidazole ring can be reduced to form a more saturated structure.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-hydroxyphenyl derivatives.

  • Reduction: : Formation of tetrahydrobenzo[d]imidazole derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its interaction with various biological targets, including receptors and enzymes.

  • Medicine: : It has potential therapeutic applications, particularly in the treatment of neurological and cardiovascular disorders.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is structurally similar to other piperazine and benzo[d]imidazole derivatives, such as trazodone and naftopidil[_{{{CITATION{{{_1{The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl .... its unique substitution pattern and molecular structure give it distinct properties and potential applications. Other similar compounds include:

  • Trazodone: : Used as an antidepressant and anxiolytic.

  • Naftopidil: : Used as an alpha1-adrenergic receptor antagonist for treating benign prostatic hyperplasia.

  • Urapidil: : Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-8-10-23(11-9-22)19(24)14-6-7-15-16(12-14)21-13-20-15/h2-5,13-14H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAONIAXWYCBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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